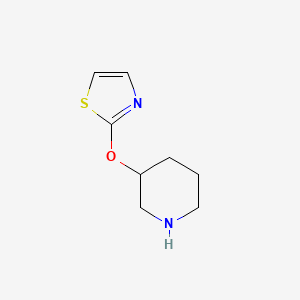

3-(1,3-噻唑-2-氧基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(1,3-Thiazol-2-yloxy)piperidine” is a chemical compound. It is a derivative of piperidine, which is a six-membered ring containing five carbon atoms and one nitrogen atom .

Synthesis Analysis

The synthesis of piperidine derivatives, including “3-(1,3-Thiazol-2-yloxy)piperidine”, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is crucial .Molecular Structure Analysis

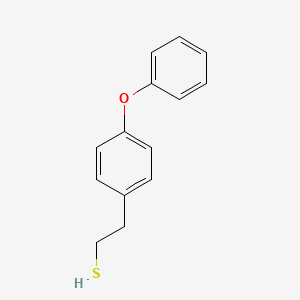

The molecular structure of “3-(1,3-Thiazol-2-yloxy)piperidine” includes a total of 28 bonds. There are 14 non-H bonds, 5 multiple bonds, 3 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 ether (aromatic), and 1 Thiazole .Physical and Chemical Properties Analysis

The physical and chemical properties of “3-(1,3-Thiazol-2-yloxy)piperidine” include a molecular weight of 184.26 . The compound is described as an oil .科学研究应用

合成和抗心律失常活性

- 研究表明,1,3-噻唑衍生物的合成,包括3-(1,3-噻唑-2-氧基)哌啶,及其显著的抗心律失常活性。该应用在心律失常治疗的发展中具有重要意义 (Abdel‐Aziz 等,2009).

抗菌活性

- 哌啶基噻唑已被合成并对其抗菌活性进行了评估。哌啶部分的存在有助于它们对各种菌株的有效性 (El-Emary 等,2005).

抗癌特性

- 具有哌啶的噻唑衍生物在抗癌应用中显示出前景。一些化合物对各种癌细胞系表现出显著的活性,表明3-(1,3-噻唑-2-氧基)哌啶在肿瘤学研究中的潜力 (Turov,2020).

对映选择性合成

- 该化合物已用于对映选择性合成多羟基哌啶,这在亚胺糖醇和二氧杂糖的开发中很重要。这些物质在生物活性分子的合成中具有应用 (Swaleh 和 Liebscher,2002).

立体选择性噻唑基氨基同系化

- 该化合物参与 2-噻唑基溴化镁的立体选择性加成,这在哌啶同氮杂糖的合成中至关重要。这些化合物在开发新的药物中具有潜力 (Dondoni 和 Nuzzi,2006).

未来方向

作用机制

Target of Action

3-(1,3-Thiazol-2-yloxy)piperidine is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry . They have been found to have anti-inflammatory properties . The primary targets of this compound are the cyclooxygenase (COX) enzymes .

Mode of Action

The compound interacts with its targets, the COX enzymes, and suppresses their activity . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . By inhibiting these enzymes, the compound prevents the production of these lipid compounds .

Biochemical Pathways

The suppression of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of thromboxane, prostaglandins, and prostacyclin . These lipid compounds play a significant role in maintaining homeostasis between health and injury .

Result of Action

The inhibition of COX enzymes by 3-(1,3-Thiazol-2-yloxy)piperidine results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin . This can lead to anti-inflammatory effects . In fact, certain derivatives of this compound have shown the highest IC50 values for COX-1 inhibition and excellent COX-2 SI values .

属性

IUPAC Name |

2-piperidin-3-yloxy-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-2-7(6-9-3-1)11-8-10-4-5-12-8/h4-5,7,9H,1-3,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHMYCJOERSPCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide](/img/structure/B2411343.png)

![2-Amino-6-nitrobenzo[d]thiazol-4-ol](/img/structure/B2411345.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2411347.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2411353.png)

![2-Oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbohydrazide](/img/structure/B2411357.png)

![5-Iodo-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2411359.png)